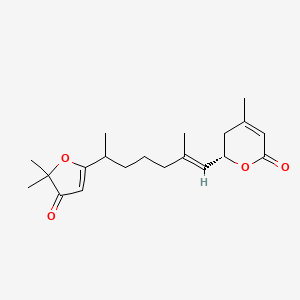

Nemoralisin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H28O4 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

(2S)-2-[(E)-6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C20H28O4/c1-13(9-16-10-14(2)11-19(22)23-16)7-6-8-15(3)17-12-18(21)20(4,5)24-17/h9,11-12,15-16H,6-8,10H2,1-5H3/b13-9+/t15?,16-/m1/s1 |

InChI Key |

AVYLUTSPDMUJIF-HWSIHWAKSA-N |

Isomeric SMILES |

CC1=CC(=O)O[C@@H](C1)/C=C(\C)/CCCC(C)C2=CC(=O)C(O2)(C)C |

Canonical SMILES |

CC1=CC(=O)OC(C1)C=C(C)CCCC(C)C2=CC(=O)C(O2)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Cepaea nemoralis as a model organism for ecological genetics

An In-depth Technical Guide to Cepaea nemoralis as a Model Organism for Ecological Genetics

Introduction

The grove snail, Cepaea nemoralis, is a terrestrial gastropod that has served as a cornerstone model organism in the field of ecological genetics for over a century.[1] Its profound and easily observable shell polymorphism, encompassing a spectrum of colors and banding patterns, provides a unique and accessible system for studying the interplay of genetic inheritance, natural selection, and gene flow in wild populations.[1][2] Classical studies on C. nemoralis were pivotal in demonstrating evolution by natural selection.[3] Today, with the advent of genomic tools, it continues to offer valuable insights into the genetic architecture of adaptation, the dynamics of supergenes, and the evolutionary responses to environmental changes like climate warming and habitat fragmentation.[4][5][6] This guide provides a comprehensive overview of C. nemoralis as a research model, detailing the genetic basis of its key traits, the ecological pressures that shape its evolution, and the experimental protocols used in its study.

The Genetic Basis of Shell Polymorphism

The remarkable variation in C. nemoralis shell color and banding is governed by a set of tightly linked genes, often referred to as a "supergene".[2][7] This genetic architecture ensures that specific combinations of traits are inherited together, limiting the production of potentially non-adaptive recombinant phenotypes.[2] At least five loci are known to be part of this supergene, controlling ground color, band presence, and band morphology.[7] The genetics of the primary shell characteristics are well-understood through classical breeding experiments.[8][9]

Table 1: Genetic Control of Primary Shell Polymorphism in Cepaea nemoralis

| Trait | Locus | Alleles | Dominance Relationship |

|---|---|---|---|

| Shell Ground Color | C | Brown (CB), Pink (CP), Yellow (CY) | Brown > Pink > Yellow[3][9] |

| Band Presence | B | Unbanded (B0), Banded (BB) | Unbanded > Banded[4][10] |

| Mid-band | T | Mid-banded (00300) | Mid-banded is a modifier of the five-banded phenotype[9] |

| Band Fusion | F | Fused bands | Varies |

| Band Pigmentation | O | Normal, Orange | Normal > Orange[8] |

The tight linkage between these loci, particularly for color and band presence, is a critical feature of the system, influencing how populations can adapt to local conditions.[11]

Ecological Drivers of Selection

The distribution and frequency of different shell morphs are not random but are strongly influenced by a combination of selective pressures, primarily visual predation and climate.[1][3]

Predatory Selection (Crypsis and Apostasis)

Visual predation by birds, most notably the song thrush (Turdus philomelus), is a powerful selective agent.[12][13] Thrushes hunt by sight and smash snail shells on stones, known as "anvils," leaving behind an accumulation of broken shells that researchers can analyze.[10][13]

-

Crypsis (Camouflage): Selection favors shell patterns that provide the best camouflage against the local habitat background.[2] This leads to predictable associations between morph frequencies and habitat type.[3][9] For instance, unbanded and darker (pink/brown) shells are often more frequent in uniform, dark backgrounds like woodlands, while yellow and banded shells are more common in the more heterogeneous and brighter environments of grasslands and hedgerows.[1][9][13]

-

Apostatic Selection: This form of frequency-dependent selection occurs when predators preferentially target the most common morph in a population.[2][14] By forming a "search image" for the common phenotype, predators overlook rarer forms, giving them a survival advantage and thereby maintaining polymorphism within the population.[2]

Table 2: Typical Association of Shell Morphs with Habitat Type

| Habitat | Dominant Background | Predicted Advantageous Morphs | Typical Observation |

|---|---|---|---|

| Woodland | Uniform, dark leaf litter | Unbanded, Pink, Brown | Higher frequency of unbanded and non-yellow shells[3][9] |

| Grassland/Hedgerow | Heterogeneous, brighter greens/browns | Banded, Yellow | Higher frequency of banded and yellow shells[3][13] |

Climatic Selection (Thermoregulation)

Shell color also plays a crucial role in thermoregulation, creating a selective pressure related to climate.[1][15] Darker shells absorb more solar radiation and heat up faster than lighter, more reflective shells.[15][16]

-

In cooler, shadier climates or habitats (like woodlands), the ability of a darker shell to warm up quickly can be a physiological advantage, allowing the snail to be active for longer periods.[15]

-

Conversely, in hotter, sunnier climates, lighter yellow shells are favored as they minimize heat absorption, reducing the risk of overheating and desiccation.[1][15]

This relationship is supported by broad geographical clines, with higher frequencies of yellow shells observed in southern, warmer parts of Europe.[3] Furthermore, long-term studies have documented a consistent increase in the frequency of yellow-shelled snails in recent decades, a finding attributed to adaptive evolution in response to global warming.[5][17]

Population Genetics: Drift, Gene Flow, and Metapopulations

While selection is a primary driver of morph frequencies, the population structure of C. nemoralis means that stochastic processes also play a significant role.[18] Snails have limited dispersal ability, often forming distinct colonies with restricted gene flow between them.[19][20] This can lead to:

-

Genetic Drift: In small, isolated populations, random fluctuations in allele frequencies (genetic drift) can sometimes override the effects of selection, leading to morph frequencies that are not perfectly adapted to the local environment.[10][18]

-

Founder Effects: When a new colony is established by a small number of individuals, its genetic makeup will be a small, and potentially non-representative, sample of the source population. This can result in significant differences in morph frequencies between adjacent colonies.[19]

The overall dynamic is often that of a metapopulation—a network of semi-isolated subpopulations connected by occasional migration.[19][20] The balance between selection, drift, and gene flow determines the complex mosaic of shell patterns observed across the landscape.

Experimental Protocols

Field Sampling and Phenotyping

Objective: To quantify the frequencies of shell color and banding morphs in a defined population.

Methodology:

-

Site Selection: Define the sampling area (e.g., a 100m x 100m quadrat in a woodland or grassland). Record habitat characteristics (vegetation type, canopy cover, ground substrate).[21]

-

Sampling: Conduct timed searches or exhaustive searches within the defined area to collect live snails or intact empty shells. To avoid bias, collect all individuals encountered regardless of morph. A sample size of at least 100 individuals is recommended for robust frequency analysis.

-

Qualitative Phenotyping: Score each shell for the following traits:

-

Ground Color: Categorize as yellow, pink, or brown.[22] A standardized color chart can aid consistency.

-

Band Presence: Score as unbanded (00000) or banded.

-

Banding Formula: For banded shells, record the presence of each of the five possible bands using a formula (e.g., 12345 for a five-banded shell, 00300 for a mid-banded shell).[23]

-

-

Quantitative Phenotyping (Optional): For higher precision, shell color can be quantified using spectrophotometry.[22][24] This involves measuring the reflectance spectrum of the shell surface, which can then be used in models of predator visual systems or for more objective color classification.[14][24]

-

Data Analysis: Calculate the percentage frequency of each morph (e.g., % yellow, % unbanded) within the population. Use chi-square tests to compare frequencies between different habitats or populations.

Predator Selection Analysis via Thrush Anvils

Objective: To determine if predators are selectively preying on specific shell morphs.

Methodology:

-

Locate Anvils: In an area where C. nemoralis and song thrushes coexist, search for "anvils"—rocks, logs, or other hard surfaces with accumulations of broken snail shells.[13]

-

Collect Shell Fragments: Carefully collect all shell fragments from around the anvil. Ensure collection is thorough to get an accurate representation of predated snails.

-

Reconstruct Shells: In the lab, piece together the fragments to determine the original morph (color and banding pattern) of each predated snail.

-

Live Population Sampling: In the immediate vicinity of the anvil, conduct a survey of the living snail population using the protocol described above (Protocol 1). This provides the baseline "expected" frequencies of morphs available to the predator.

-

Data Analysis: Compare the frequencies of morphs in the predated sample (from the anvil) with the frequencies in the live population. A chi-square test can be used to determine if there is a statistically significant difference. If certain morphs are over-represented at the anvil compared to their frequency in the live population, it is strong evidence for selective predation.[9][10]

Molecular Analysis for Candidate Gene Identification

Objective: To identify genes associated with shell color polymorphism using transcriptomics (RNA-seq).

Methodology:

-

Sample Collection: Collect juvenile snails of distinct phenotypes (e.g., two brown, unbanded and two yellow, banded).[4]

-

Tissue Dissection: Dissect the mantle and foot tissue from each individual separately. The mantle is the shell-producing tissue and is the primary target for identifying pigmentation genes.[4] The foot serves as a control tissue. Immediately freeze tissues in liquid nitrogen or store in an RNA stabilization solution.

-

RNA Extraction: Extract total RNA from each tissue sample (mantle and foot for each individual) using a standard kit (e.g., NucleoSpin RNA kit).[4] Assess RNA quality and quantity.

-

Library Preparation and Sequencing: Prepare cDNA libraries for each RNA sample and perform high-throughput sequencing (e.g., Illumina platform) to generate RNA-seq reads.[4]

-

Bioinformatic Analysis:

-

De Novo Transcriptome Assembly: If a reference genome is not used, assemble the sequencing reads into a de novo transcriptome.[4]

-

Differential Expression Analysis: Map reads from mantle and foot tissue to the transcriptome/genome. Identify transcripts that are significantly upregulated in the mantle tissue compared to the foot tissue, as these are likely involved in shell production.[4]

-

Variant Calling: Map reads from the different phenotypes (e.g., brown vs. yellow) to the reference. Identify single nucleotide polymorphisms (SNPs) that are consistently different between the phenotypes.[4]

-

Candidate Gene Identification: Intersect the list of mantle-upregulated genes with the list of genes containing phenotype-associated SNPs. The overlapping genes are strong candidates for controlling the shell polymorphism.[4] Annotate these genes by comparing their sequences to known protein databases.

-

Conclusion and Future Directions

Cepaea nemoralis remains an exceptionally powerful model for ecological and evolutionary genetics. The combination of its well-documented Mendelian genetics, clear ecological selection pressures, and amenability to both field and laboratory studies provides a robust framework for research and education.[1][25] The recent availability of a draft genome sequence promises to revolutionize the field, enabling researchers to move beyond correlational studies to pinpoint the precise genes within the supergene and understand their molecular function.[6][26] Future research integrating landscape genomics, quantitative color analysis, and controlled climate experiments will further illuminate how this remarkable snail adapts to its ever-changing world, providing critical insights into the processes of evolution in action.

References

- 1. Cepaea nemoralis - Wikipedia [en.wikipedia.org]

- 2. sgugenetics / Examples of Polymorphism: The Grove Snail [sgugenetics.pbworks.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Candidate genes for shell colour polymorphism in Cepaea nemoralis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How a Few Species Are Hacking Climate Change | Innovators | National Geographic [nationalgeographic.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. academic.oup.com [academic.oup.com]

- 10. mun.ca [mun.ca]

- 11. bibliotekanauki.pl [bibliotekanauki.pl]

- 12. Cepaea nemoralis | INFORMATION | Animal Diversity Web [animaldiversity.org]

- 13. Selection in action – banded snails [practicalbiology.org]

- 14. Color polymorphism in a land snail Cepaea nemoralis (Pulmonata: Helicidae) as viewed by potential avian predators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. woodlands.co.uk [woodlands.co.uk]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mun.ca [mun.ca]

- 19. Spatial genetic structure in a metapopulation of the land snail Cepaea nemoralis (Gastropoda: Helicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Shell colour, temperature, (micro)habitat structure and predator pressure affect the behaviour of Cepaea nemoralis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Qualitative and quantitative methods show stability in patterns of Cepaea nemoralis shell polymorphism in the Pyrenees over five decades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Quantitative measures and 3D shell models reveal interactions between bands and their position on growing snail shells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Qualitative and quantitative methods show stability in patterns of Cepaea nemoralis shell polymorphism in the Pyrenees over five decades - PMC [pmc.ncbi.nlm.nih.gov]

- 25. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 26. academic.oup.com [academic.oup.com]

The Genetic Architecture of Shell Polymorphism in Cepaea nemoralis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The grove snail, Cepaea nemoralis, is a classic model organism for studying the genetic basis of adaptation and polymorphism. Its striking variation in shell color and banding patterns, governed by a well-defined set of genetic loci, offers a powerful system for dissecting the interplay of genetics, selection, and evolution. This technical guide provides an in-depth overview of the genetic basis of shell polymorphism in Cepaea nemoralis, detailing the key genes, their genomic organization, and the experimental methodologies used to elucidate these genetic mechanisms.

The Supergene: A Tightly Linked Suite of Traits

The inheritance of the primary shell polymorphisms in Cepaea nemoralis is controlled by a supergene, a cluster of tightly linked loci that are inherited as a single unit with very low to nonexistent recombination.[1][2] This genetic architecture ensures the co-segregation of specific combinations of alleles for shell color and banding, which can have significant adaptive consequences. The supergene is located on linkage group 11.[3][4]

The core loci within the supergene are:

-

C (Colour): This locus determines the ground color of the shell. It has a series of multiple alleles with a clear dominance hierarchy: Brown > Pink > Yellow.[5][6] The yellow allele is recessive to all others.

-

B (Banding): This locus controls the presence or absence of bands. The allele for unbanded (B°) is dominant to the allele for banded (BB).[5]

-

P (Pigmentation): This locus affects the color of the bands and the lip of the shell.

-

S (Spread Band): This locus causes the bands to widen and fuse.

-

I (Interrupted): This locus results in punctate or interrupted bands.

Recent studies using advanced sequencing techniques have confirmed the tight linkage of these loci and have begun to identify candidate genes within the supergene region that may be responsible for these phenotypes.[7][8]

In addition to the supergene, other unlinked loci influence the shell phenotype. The most well-characterized of these is:

-

U (Mid-banded): This locus, located on linkage group 15, controls the presence of only the central band (00300).[3][5]

Quantitative Data on Genetic Linkage and Shell Morph Frequencies

The tight linkage of the loci within the supergene is a defining feature of the genetic architecture of shell polymorphism in Cepaea nemoralis. While precise recombination frequencies are difficult to measure due to their extremely low rates, modern genetic mapping studies have provided quantitative estimates of the genetic distances between the supergene and linked markers.

| Locus/Marker | Linkage Group | Genetic Map Position (cM) | Recombination Rate with Supergene |

| C (Colour Locus) | 11 | ~31.385 | Within supergene (recombination is rare to absent)[1][2][4] |

| U (Mid-banded Locus) | 15 | Mapped to a ~0.7 cM region | Unlinked to the supergene[3] |

| RAD-seq markers flanking supergene | 11 | Flanking the C-B loci | Closest markers are within ~0.6 cM[9] |

Table 1: Genetic Linkage Data for Key Shell Polymorphism Loci. This table summarizes the chromosomal location and linkage information for the primary loci controlling shell color and banding in Cepaea nemoralis.

The frequencies of different shell morphs vary geographically and are influenced by factors such as climate and predation pressure. The following table presents a sample of morph frequency data from a study across a west-east transect in continental Europe.

| Region | Habitat | N | Yellow (%) | Pink (%) | Brown (%) | Unbanded (%) | Mid-banded (%) | Five-banded (%) |

| Netherlands | Various | 27666 | 58.9 | 39.9 | 1.2 | 34.5 | 16.7 | 48.8 |

| Germany | Various | 27666 | 62.1 | 36.8 | 1.1 | 30.1 | 18.2 | 51.7 |

| Poland | Various | 27666 | 73.0 | 26.6 | 0.4 | 22.1 | 24.3 | 53.6 |

Table 2: Shell Morph Frequencies across a European Transect. This table provides an example of the variation in the frequencies of different shell colors and banding patterns in Cepaea nemoralis populations.[3]

Experimental Protocols

The study of the genetic basis of shell polymorphism in Cepaea nemoralis employs a range of molecular techniques. Below are detailed methodologies for key experiments.

DNA Extraction (Modified CTAB Method)

High-quality genomic DNA is essential for downstream applications such as sequencing. The CTAB (cetyl trimethylammonium bromide) method is commonly used for DNA extraction from snail tissue, which is often rich in polysaccharides that can inhibit PCR.

Materials:

-

Snail foot tissue

-

CTAB extraction buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl)

-

Proteinase K (20 mg/mL)

-

RNase A (10 mg/mL)

-

Chloroform:isoamyl alcohol (24:1)

-

TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)

Protocol:

-

Excise a small piece of foot tissue from the snail and place it in a 1.5 mL microcentrifuge tube.

-

Add 500 µL of pre-warmed (65°C) CTAB extraction buffer and 5 µL of Proteinase K.

-

Homogenize the tissue using a pestle or by vortexing with a sterile bead.

-

Incubate the lysate at 65°C for 1-2 hours with occasional mixing.

-

Add 5 µL of RNase A and incubate at 37°C for 30 minutes.

-

Add an equal volume (500 µL) of chloroform:isoamyl alcohol, mix by inversion for 5 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the upper aqueous phase to a new tube.

-

Repeat the chloroform:isoamyl alcohol extraction (steps 6-7).

-

Precipitate the DNA by adding 0.7 volumes of cold isopropanol and incubate at -20°C for at least 1 hour.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.

-

Discard the supernatant and wash the DNA pellet with 500 µL of 70% ethanol.

-

Centrifuge at 12,000 x g for 5 minutes at 4°C.

-

Carefully remove the ethanol and air-dry the pellet for 5-10 minutes.

-

Resuspend the DNA in 50-100 µL of TE buffer.

RNA Sequencing of Mantle Tissue

RNA-seq is a powerful tool to identify genes that are differentially expressed in the mantle tissue, which is responsible for shell secretion and pigmentation.

Protocol:

-

Tissue Dissection and RNA Extraction: Dissect the mantle tissue from snails of different shell morphs. Immediately stabilize the tissue in an RNA preservation solution (e.g., RNAlater) or flash-freeze in liquid nitrogen. Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions, including a DNase treatment step to remove genomic DNA contamination.

-

Library Preparation: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Prepare sequencing libraries from high-quality RNA using a stranded mRNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Trimming: Trim adapter sequences and low-quality bases using tools like Trimmomatic.

-

Alignment: Align the trimmed reads to a Cepaea nemoralis reference genome (if available) or perform a de novo transcriptome assembly using tools like Trinity.

-

Quantification: Quantify gene or transcript expression levels using tools like Salmon or Kallisto.

-

Differential Expression Analysis: Identify differentially expressed genes between different shell morphs using packages like DESeq2 or edgeR in R.

-

Restriction-site Associated DNA Sequencing (RAD-seq)

RAD-seq is a reduced-representation genomic approach used to identify and genotype thousands of SNPs across the genome, which can then be used for genetic mapping and population genetic studies.

Protocol:

-

DNA Digestion: Digest high-quality genomic DNA with a restriction enzyme (e.g., SbfI).

-

Adapter Ligation: Ligate barcoded P1 adapters to the digested DNA fragments. The barcodes allow for multiplexing of samples in a single sequencing lane.

-

Pooling and Fragmentation: Pool the barcoded samples and randomly shear the DNA to a desired size range.

-

P2 Adapter Ligation: Ligate P2 adapters to the sheared ends of the DNA fragments.

-

Size Selection: Perform size selection to isolate fragments within a specific size range (e.g., 300-500 bp).

-

PCR Amplification: Amplify the adapter-ligated fragments using PCR.

-

Sequencing: Sequence the prepared RAD-seq libraries on a high-throughput sequencing platform.

-

Bioinformatics Analysis (using Stacks pipeline):

-

Demultiplexing and Quality Filtering: Use the process_radtags program in Stacks to demultiplex the raw reads based on their barcodes and remove low-quality reads.

-

De novo Assembly or Reference-based Alignment:

-

De novo: Use the ustacks, cstacks, and sstacks programs to assemble RAD loci from the reads without a reference genome.

-

Reference-based: Align the reads to a reference genome using a tool like BWA, and then use the pstacks, cstacks, and sstacks programs.

-

-

Genotyping: Use the populations program to call SNPs and genotypes, calculate population genetic statistics, and generate output files for downstream analyses. Key parameters in the populations program include --min-maf (minimum minor allele frequency) and --max-obs-het (maximum observed heterozygosity).

-

Visualizations of Genetic and Experimental Frameworks

To further clarify the concepts and workflows discussed, the following diagrams are provided in the DOT language for visualization.

Caption: Genetic linkage of shell polymorphism loci in Cepaea nemoralis.

Caption: Dominance hierarchy of alleles at the Colour (C) and Banding (B) loci.

Caption: A typical experimental workflow for RAD-seq analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Recombination within the Cepaea Nemoralis Supergene is Confounded by Incomplete Penetrance and Epistasis [addi.ehu.es]

- 3. Table 4 from Shell polymorphism in the land-snail Cepaea nemoralis (L.) along a west-east transect in continental Europe | Semantic Scholar [semanticscholar.org]

- 4. Ecological genetics of a population of the snail Cepaea nemoralis at the northern limit of its range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. RADseq [marineomics.github.io]

- 7. Candidate genes for shell colour polymorphism in Cepaea nemoralis [PeerJ Preprints] [peerj.com]

- 8. Candidate genes for shell colour polymorphism in Cepaea nemoralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. RAD-Seq derived markers flank the shell colour and banding loci of the Cepaea nemoralis supergene - PubMed [pubmed.ncbi.nlm.nih.gov]

Evolutionary Drivers of Color Variation in the Grove Snail, Cepaea nemoralis: A Technical Guide

Abstract

The grove snail, Cepaea nemoralis, is a model organism for studying the mechanisms of evolution, largely due to its conspicuous and heritable shell color and banding polymorphism. This variation is maintained by a complex interplay of selective pressures, primarily visual selection by predators and climatic selection. This technical guide provides an in-depth overview of the core evolutionary drivers of this polymorphism, detailing the genetic architecture, the principal selective forces, and the experimental methodologies used to investigate these phenomena. Quantitative data from key studies are summarized, and logical and experimental workflows are visualized to offer a comprehensive resource for researchers in evolutionary biology and related fields.

Introduction

Cepaea nemoralis exhibits a remarkable diversity in shell ground color, which can be yellow, pink, or brown, and the presence or absence of up to five dark spiral bands.[1][2][3] This polymorphism is not geographically random; distinct patterns in the frequencies of different morphs are observable across various habitats, from open grasslands to shaded woodlands.[4][5] These patterns are largely attributed to two primary evolutionary drivers: predation by visually-oriented predators, most notably the song thrush (Turdus philomelos), and physiological adaptation to local climatic conditions (thermoregulation). The genetic basis for these traits is well-characterized and involves a supergene, a cluster of tightly linked loci that are inherited as a single unit. This guide will dissect these components to provide a thorough understanding of this classic example of evolution in action.

Genetic Basis of Shell Polymorphism

The shell color and banding patterns in Cepaea nemoralis are controlled by a set of genes, several of which are tightly linked in a supergene. This tight linkage ensures that certain combinations of traits are inherited together, limiting the range of possible phenotypes available for selection.

Key Loci:

-

C locus (Color): Determines the ground color of the shell. The allele for brown is dominant to pink, which is in turn dominant to yellow.

-

B locus (Banding): Controls the presence (recessive) or absence (dominant) of bands.

-

P locus (Pigmentation): Affects the color of the bands and the lip of the shell.

-

S locus (Spread bands): A dominant allele causes the bands to be broad and fused.

-

I locus (Interrupted bands): Results in punctate or interrupted bands.

-

U locus (mid-banded): An unlinked locus that suppresses bands 1, 2, 4, and 5, resulting in a single mid-banded phenotype (00300).

The tight linkage of the C, B, P, S, and I loci means they are often inherited as a single block, leading to strong linkage disequilibrium. Recent high-density linkage maps have localized the color locus (C) to a specific region on linkage group 11.

Evolutionary Drivers and Selective Pressures

The maintenance of the shell polymorphism in C. nemoralis is driven by strong and often conflicting selective pressures.

Visual Selection by Predators

Avian predation is a significant factor influencing the frequencies of different shell morphs. The song thrush (Turdus philomelos) is a primary predator that hunts by sight, breaking snail shells on stones known as "anvils." This predation creates selective pressure for camouflage (crypsis).

-

Crypsis: Snails with shells that better match their background are less likely to be predated. For instance, banded snails are often favored in heterogeneous environments like hedgerows, while unbanded snails are more common in uniform habitats such as woodlands. Yellow shells are more conspicuous in dark woodlands and are more heavily predated in such environments.

-

Apostatic Selection: This form of frequency-dependent selection occurs when predators develop a "searching image" for the most common prey type. This leads to the disproportionate predation of common morphs, giving a survival advantage to rarer morphs. This mechanism can help maintain diversity within a population.

Climatic Selection and Thermoregulation

Shell color also plays a crucial role in the snail's ability to regulate its internal temperature, which is a significant factor in climatic selection.

-

Thermal Properties: Darker shells (brown and pink) absorb more solar radiation and heat up faster than lighter (yellow) shells. This is advantageous in cooler, shaded habitats as it allows the snails to become active more quickly.

-

Heat Avoidance: Conversely, in open, sun-exposed habitats, lighter-colored shells are favored as they reflect more solar radiation, reducing the risk of overheating and desiccation. This is supported by large-scale geographical patterns, where yellow shells are more frequent in warmer southern regions of Europe. Recent studies have also shown an increase in the frequency of yellow morphs in urban heat islands.

Other Factors

-

Shell Strength: There is evidence that shell characteristics other than color are also under selection. Pink and banded shells have been found to be thicker and more resistant to crushing forces than yellow and unbanded shells. This may provide a defense against shell-crushing predators like mice.

-

Genetic Drift and Founder Effects: In small, isolated populations, random genetic drift and the founder effect can lead to morph frequencies that do not align with the predictions of selection.

Data Presentation: Morph Frequencies and Shell Properties

Quantitative data consistently show a strong association between habitat type and the frequency of shell color and banding morphs.

Table 1: Mean Frequencies of Shell Morphs in Different British Habitats

| Habitat | Shell Color (% Yellow) | Banding Pattern (% Unbanded) | Banding Pattern (% Mid-banded) |

| Woodland | 38.6 - 44.6 | 29.2 - 23.5 | 36.7 - 28.8 |

| Hedgerow | 56.7 - 52.8 | 19.4 - 23.3 | 25.7 - 29.8 |

| Grassland | 60.6 - 59.5 | 28.6 - 28.8 | 33.2 - 39.7 |

| (Data synthesized from studies comparing historical and recent surveys in Britain. Ranges represent values from different time periods.) |

Table 2: Physical Properties and Strength of C. nemoralis Shells

| Property | Measurement Range | Notes |

| Shell Strength (Crushing Force) | 35 - 63 N | Pink shells are generally stronger than yellow; banded stronger than unbanded. |

| Shell Thickness | 0.17 - 0.21 mm | The labium (aperture) is typically thicker and more resistant than the apex. |

| Shell Dry Weight | 0.43 - 0.72 g | - |

| Calcium Concentration | 319 - 359 mg/g | Calcium is a key determinant of shell strength. |

| (Data compiled from morphometric and strength analyses.) |

Experimental Protocols

Investigating the selective forces on C. nemoralis requires specific experimental methodologies.

Protocol: Assessing Avian Predation and Crypsis

This protocol outlines a method to quantify the conspicuousness of snail morphs to avian predators by modeling bird vision.

Objective: To determine if different shell morphs exhibit varying levels of camouflage (crypsis) against different natural backgrounds from an avian predator's perspective.

Materials:

-

Live or frozen C. nemoralis specimens of various morphs.

-

Samples of natural backgrounds (e.g., green vegetation, dry leaf litter, bare soil).

-

Spectrophotometer with a probe for reflectance measurements.

-

White and dark calibration standards.

-

Software for processing spectral data and modeling avian vision (e.g., RCLR).

Procedure:

-

Sample Collection: Collect adult snails of distinct morphs (e.g., yellow unbanded, pink unbanded, yellow five-banded, pink five-banded) and samples of the backgrounds they inhabit.

-

Spectrophotometry:

-

Calibrate the spectrophotometer using white and dark standards.

-

Measure the spectral reflectance of the snail shells across the avian visual spectrum (typically 300-700 nm). Take multiple readings from different parts of the shell to get an average.

-

Measure the spectral reflectance of the various background samples in the same manner.

-

-

Modeling Avian Vision:

-

Use specialized software to process the reflectance spectra.

-

Apply a physiological model of avian color vision (e.g., the Vorobyev-Osorio model). This model calculates the chromatic (color) and achromatic (brightness) contrast between the shell and the background as perceived by a bird's eye, which has different photoreceptor sensitivities than the human eye.

-

-

Data Analysis:

-

The output will be a measure of contrast (often in units of "just noticeable differences" or JNDs). Higher contrast values indicate that the snail is more conspicuous against that specific background.

-

Use statistical tests (e.g., ANOVA) to compare the conspicuousness of different morphs across the different backgrounds. A significant interaction between morph and background type indicates that the level of camouflage is context-dependent.

-

References

Distribution and habitat preferences of Cepaea nemoralis populations

An In-depth Technical Guide to the Distribution and Habitat Preferences of Cepaea nemoralis

Abstract

Cepaea nemoralis, commonly known as the grove or brown-lipped snail, is a terrestrial gastropod mollusc that serves as a model organism for studies in ecological genetics and evolution. Its notable shell polymorphism in color and banding patterns is strongly correlated with its environment, making the study of its distribution and habitat preferences a key to understanding microevolutionary processes. This technical guide provides a comprehensive overview of the global distribution of C. nemoralis, details its specific habitat requirements, and outlines the standard experimental protocols for field and laboratory analysis.

Geographical Distribution

Cepaea nemoralis is one of the most common large land snails in Europe. Its native range spans from Western and Northern Europe to Central Europe.

-

Native Range: The species is native to an area extending from the Iberian Peninsula and Croatia in the south to Scotland and southern Scandinavia in the north. It is widespread throughout Ireland, the UK, Belgium, France, the Netherlands, Germany, and extends east to northwestern Poland.[1]

-

Introduced Range: C. nemoralis was introduced to North America in the 19th century and has established populations in the United States (e.g., Virginia, New York, Massachusetts) and Canada (Ontario).[1] It has also been spreading eastwards in Europe, with thriving introduced populations in southeastern Poland and newer, localized occurrences in Romania and Bulgaria.[1] Some introductions, both in North America and Eastern Europe, are known to have been deliberate.

Habitat Preferences and Limiting Factors

C. nemoralis is highly adaptable and occupies a diverse array of habitats, from woodlands and grasslands to sand dunes and urban gardens.[1] The suitability of a habitat is determined by a combination of climatic factors, soil composition, vegetation structure, and predation pressure.

Climatic and Microclimatic Factors

Temperature and humidity are critical factors that regulate the activity, growth, and survival of C. nemoralis. High temperatures and low humidity can reduce snail activity and inhibit growth rates.[1] The species is ectothermic, and its behavior is closely tied to ambient conditions.[1]

| Parameter | Optimal Range/Value | Notes |

| Air Temperature | 20 – 28 °C (68 – 82 °F) | Activity decreases at lower temperatures. Hibernation is induced below 10 °C (50 °F). |

| Relative Humidity | 70 – 90% | Crucial for proper respiration. At humidity >70%, brown-shelled morphs are more active; at <70%, yellow-shelled morphs are more active. At ~90%, all morphs remain highly active. |

Table 1: Optimal Climatic Conditions for Cepaea nemoralis Activity

Soil Characteristics

Soil pH and the availability of calcium are paramount for shell formation and strength. The shell is primarily composed of calcium carbonate, and snails must obtain sufficient calcium from their environment.[1]

| Parameter | Range/Value | Notes |

| Soil pH (Ideal) | 6.0 – 8.0 | An ideal range for habitat suitability. |

| Soil pH (Detrimental) | 3.6 – 5.9 | Acidic soils are associated with calcium deficiency and lead to compensatory behaviors like shell predation and cannibalism.[2] |

| Soil Calcium (Sufficient) | > 774 mg/kg | Inferred as sufficient to prevent shell-gnawing behavior. |

| Soil Calcium (Deficient) | 96 – 774 mg/kg | Low calcium content is linked to shell damage within populations as snails seek alternative calcium sources.[2] |

*Table 2: Soil Parameter Preferences and Tolerance for Cepaea nemoralis

Vegetation and Diet

The structure of local vegetation provides both food and shelter. C. nemoralis primarily feeds on dead and decaying plant material (detritus) rather than fresh vegetation.[3]

-

Habitat Structure: It is found in a wide variety of vegetated areas, including hedgerows, downland turf, beech woods, and grasslands.[1] In urban settings, it inhabits gardens, orchards, and cemeteries.[1] The density of C. nemoralis in chalk grasslands is positively associated with the cover of taller grasses like Bromus erectus and negatively with shorter, heavily grazed grasses such as Festuca spp., suggesting that intense grazing pressure makes habitats unsuitable.[4]

-

Dietary Preferences: The species shows a preference for herbs over grasses.[3] While adults are selective, they may consume some grasses, which juveniles tend to avoid.[1]

Population Density

C. nemoralis can achieve high densities in suitable habitats.[5] Population density is a key ecological parameter that can influence growth and shell size.[6][7]

| Parameter | Range/Value | Source |

| Average Adult Density | 1.4 adults / m² | [1] |

| Typical Adult Density Range | 0.5 – 3.5 adults / m² | [1] |

| High Density | Up to 10 adults / m² | In favorable conditions. |

| Total Population Size | 380 – 14,000 individuals | Per discrete colony.[1] |

*Table 3: Typical Population Densities of Cepaea nemoralis

Habitat Selection and Shell Polymorphism

The most studied aspect of C. nemoralis ecology is the strong correlation between shell phenotype and habitat type. This is driven by two primary selective pressures: visual predation and climatic selection.[8]

-

Visual Selection: Avian predators, particularly the Song Thrush (Turdus philomelos), act as a strong selective force. Darker (pink/brown) and unbanded shells are better camouflaged in the leaf litter of shaded woodlands, whereas yellow and banded shells are less conspicuous in the more uniform background of open grasslands.[8]

-

Climatic Selection: Shell color also affects thermoregulation. Darker shells absorb solar radiation more efficiently and are favored in cooler, shaded environments. Lighter, yellow shells minimize heat absorption and are advantageous in sunnier, open habitats to reduce overheating and water loss.[8]

Caption: Interplay of environmental factors on C. nemoralis populations.

Experimental Protocols

Investigating the distribution and habitat preferences of C. nemoralis requires standardized field and laboratory methods.

Protocol for Population Density Assessment via Quadrat Sampling

This method is used to estimate snail density within a defined habitat.

-

Site Selection: Identify a homogenous habitat area (e.g., woodland floor, grassland patch). Establish one or more transect lines across the area.

-

Quadrat Placement: Use a square frame (typically 0.25 m² or 1.0 m²). Place the quadrat at random intervals along the transect lines. Random coordinates can be generated to avoid bias.

-

Data Collection: For each quadrat placement, conduct a timed visual search (e.g., 15-30 minutes), carefully inspecting leaf litter, soil surface, and low-lying vegetation for all visible C. nemoralis individuals.

-

Litter Sampling (Optional): For a more thorough count, collect all leaf litter and the top layer of soil from within the quadrat. This material is later sorted in the laboratory to find smaller or hidden snails.

-

Calculation: Calculate the density for each quadrat (number of snails / quadrat area). Average the densities across all quadrats to estimate the mean population density for the habitat.

Protocol for Soil Analysis (pH and Calcium)

This protocol determines the key soil characteristics influencing snail survival.

-

Sample Collection: At each sampling site, collect multiple soil cores from the top 5-10 cm, avoiding the immediate surface litter. Combine these cores into a single composite sample for the site.

-

Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large particles and organic matter.

-

pH Measurement:

-

Create a 1:5 soil-to-solution suspension by mixing 10g of dried soil with 50 mL of deionized water or a 0.01M Calcium Chloride (CaCl₂) solution.

-

Shake the suspension mechanically for 1 hour.

-

Allow the suspension to settle for 30 minutes.

-

Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Measure the pH of the soil slurry.

-

-

Exchangeable Calcium Measurement:

-

Extract exchangeable cations from a known weight of soil using a neutral salt solution, such as 1M ammonium (B1175870) acetate.

-

The concentration of calcium in the resulting extract is determined using Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

-

Results are typically expressed as mg of calcium per kg of dry soil.

-

Protocol for Mark-Recapture Study

This method estimates total population size and can be adapted to study dispersal.

-

Initial Capture (N1): Capture a sample of snails from the study area. Count them and mark each individual uniquely on the shell using a non-toxic, durable material like nail varnish. Record the number of marked snails (N1).

-

Release: Release the marked snails back into the center of the study area.

-

Mixing Period: Allow sufficient time for the marked snails to mix randomly with the unmarked population (e.g., 24-48 hours).

-

Second Capture (N2): Conduct a second capture session using the exact same method and effort as the first. Count the total number of snails captured (N2) and the number of those that are marked (M).

-

Population Estimation: Use the Lincoln Index formula to estimate the total population size (P):

-

P = (N1 * N2) / M

-

-

Assumptions: This method assumes a closed population (no migration, birth, or death between samples), that marks are not lost, and that marking does not affect survival or capture probability.

Caption: Workflow for a habitat preference study of Cepaea nemoralis.

Conclusion

The distribution and habitat preference of Cepaea nemoralis are intricately linked, governed by a quantifiable set of environmental parameters. Its wide geographical range demonstrates its adaptability, while the strong, habitat-specific patterns of its shell polymorphism highlight the power of natural selection. For researchers, C. nemoralis remains an exemplary organism for studying the interplay between genetics, environment, and evolution. The protocols outlined in this guide provide a standardized framework for collecting robust, comparable data, essential for furthering our understanding of this species and the ecological principles it embodies.

References

- 1. Cepaea nemoralis | INFORMATION | Animal Diversity Web [animaldiversity.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. bantam.earth [bantam.earth]

- 6. researchgate.net [researchgate.net]

- 7. Population density affecting adult shell size of snail Cepaea nemoralis L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. woodlands.co.uk [woodlands.co.uk]

An In-depth Technical Guide to the Life Cycle and Reproductive Biology of the Brown-Lipped Snail (Cepaea nemoralis)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The brown-lipped snail, Cepaea nemoralis, is a terrestrial pulmonate gastropod mollusc that serves as a significant model organism in ecological genetics and evolutionary biology.[1] This guide provides a comprehensive overview of its life cycle and complex reproductive biology, tailored for researchers, scientists, and professionals in drug development. It synthesizes quantitative data, details experimental methodologies, and visualizes key biological processes. The reproductive strategy of C. nemoralis involves hermaphroditism, intricate courtship rituals including the use of a "love dart," and the transfer of allohormones that manipulate the recipient's physiology to increase paternity success.[2][3] Understanding these mechanisms offers potential insights into novel physiological pathways and reproductive control strategies.

Life Cycle

The life cycle of Cepaea nemoralis encompasses egg, juvenile, and adult stages, with development and longevity influenced by environmental factors such as temperature and humidity.[4][5] The snail is a comparatively slow-growing species.

| Life Cycle Stage | Parameter | Value | References |

| Egg | Clutch Size | 30 - 80 eggs | |

| Egg Dimensions | 2.3 - 3.0 mm in diameter; 3.1 x 2.6 mm (oval) | ||

| Incubation Period | 15 - 20 days | ||

| Juvenile | Time to Sexual Maturity | 1 - 3 years | |

| Adult | Lifespan | Up to 7 - 8 years | |

| Breeding Season | April to October | ||

| Mating Frequency | More than once per breeding season | ||

| Broods per Lifetime | Multiple broods over months or years |

Reproductive Biology

Cepaea nemoralis is a hermaphroditic species, possessing both male and female reproductive organs. However, cross-fertilization is obligatory for the production of fertile eggs.

Reproductive Anatomy

The reproductive system of C. nemoralis is complex, consisting of an ovotestis where both sperm and eggs are produced, and a series of ducts and accessory glands for the formation of gametes, their exchange, and fertilization. A key feature of the reproductive anatomy is the dart sac, which produces and houses the calcareous "love dart." The mucous glands associated with the dart sac produce allohormones that are transferred to the mating partner.

Gametogenesis

Within the ovotestis, oogenesis (egg production) and spermatogenesis (sperm production) occur. While detailed quantitative studies on the precise timing and hormonal control of gametogenesis specifically in C. nemoralis are not extensively documented, the general process in stylommatophoran snails involves the differentiation of germinal epithelium into both male and female gametes.

Mating Behavior and Courtship

Mating in Cepaea nemoralis is a prolonged and elaborate process that can last for several hours. It involves reciprocal tactile and chemical communication. A critical component of courtship is the use of a "love dart," a calcareous dart that is stabbed into the partner's body. This act is not for sperm transfer but for the hypodermic injection of an allohormone contained in the mucus coating the dart. This allohormone, identified in the related species Cornu aspersum as a peptide, increases the likelihood of paternity for the dart-shooter.

Fertilization and Egg Laying

Following successful mating, sperm can be stored for extended periods, and a single brood of eggs can have mixed paternity from multiple partners. Fertilization is internal. The snail digs a nest in the soil with its foot to lay a clutch of 30 to 80 eggs. The egg-laying process can take up to three days to complete, after which the snail covers the nest.

Signaling Pathways in Reproduction

A key signaling pathway in the reproduction of Cepaea nemoralis and related helicid (B31578) snails is initiated by the "love dart." The allohormone transferred via the dart has a direct physiological effect on the recipient's reproductive tract.

Love Dart Allohormone Signaling Pathway

The allohormone, a peptide known as the love-dart allohormone (LDA), acts on the recipient's reproductive system to increase the chances of the dart-user's sperm fertilizing the eggs. The signaling cascade is believed to proceed as follows:

-

Darting: One snail pierces the other with its love dart, injecting mucus containing the allohormone into the recipient's hemolymph.

-

Allohormone Action: The allohormone travels through the hemolymph and targets the recipient's copulatory canal.

-

Physiological Response: The allohormone induces the contraction of the copulatory canal, which closes the entrance to the bursa copulatrix, an organ responsible for digesting sperm.

-

Increased Paternity: By delaying the digestion of the donated sperm, the allohormone increases the chances that the sperm will reach the fertilization pouch and successfully fertilize the eggs.

Experimental Protocols

The following sections outline methodologies for key experiments in the study of Cepaea nemoralis reproductive biology.

Histological Analysis of Reproductive Organs

This protocol describes the preparation of reproductive tissues for microscopic examination.

Materials:

-

Mature Cepaea nemoralis specimens

-

Dissecting tools (scissors, forceps)

-

Dissecting dish

-

Fixative (e.g., 5% formalin)

-

Ethanol (B145695) series (for dehydration)

-

Microtome

-

Stains (e.g., Haematoxylin and Eosin)

-

Microscope

Procedure:

-

Dissection: Euthanize the snail and carefully dissect the reproductive organs.

-

Fixation: Immediately place the dissected tissues in 5% formalin for 24 hours.

-

Dehydration: Transfer the tissues through a graded series of ethanol solutions (e.g., 70%, 80%, 90%, 100%) to remove water.

-

Clearing: Treat the tissues with a clearing agent (e.g., xylene) to make them transparent.

-

Infiltration and Embedding: Infiltrate the tissues with molten paraffin wax and then embed them in a paraffin block.

-

Sectioning: Use a microtome to cut thin sections (e.g., 5-7 µm) of the embedded tissue.

-

Staining: Mount the sections on microscope slides and stain with Haematoxylin and Eosin to visualize cell nuclei and cytoplasm, respectively.

-

Microscopy: Examine the stained sections under a light microscope to observe the histology of the reproductive organs.

Observation of Mating Behavior

This protocol details a method for observing and recording the mating behavior of C. nemoralis.

Materials:

-

Mature Cepaea nemoralis specimens

-

Terrarium or observation chamber

-

Substrate (moist soil)

-

Food source (e.g., lettuce)

-

Video recording equipment (optional)

-

Red light source (for nocturnal observation)

Procedure:

-

Acclimation: House mature snails in a terrarium with appropriate substrate, food, and moisture for a period of acclimation.

-

Pairing: Introduce two sexually mature snails into an observation chamber.

-

Observation: Observe the snails' behavior, particularly during the evening and night, as they are nocturnal. Use a red light source to minimize disturbance.

-

Recording: Record the sequence and duration of courtship behaviors, including circling, tentacle touching, darting attempts, successful darting, and copulation. Video recording can be particularly useful for detailed analysis.

-

Data Analysis: Analyze the recorded behaviors to create an ethogram of the mating sequence and quantify the frequency and duration of specific actions.

Hormone Extraction and Analysis from Hemolymph

This protocol provides a general workflow for the extraction and analysis of hormones from the hemolymph of C. nemoralis.

Materials:

-

Mature Cepaea nemoralis specimens

-

Micropipette with sterile tips or syringe with a fine gauge needle

-

Microcentrifuge tubes

-

Chilled extraction solvent (e.g., methanol/water mixture)

-

Centrifuge

-

Apparatus for hormone analysis (e.g., ELISA kit, LC-MS)

Procedure:

-

Hemolymph Collection: Carefully extract hemolymph from the snail. One non-lethal method involves gently irritating the snail's foot with a pipette tip, causing it to retract and release hemolymph, which can then be collected. Alternatively, a fine gauge needle can be used to extract hemolymph from the heart or foot sinus.

-

Extraction: Immediately mix the collected hemolymph with a chilled extraction solvent to precipitate proteins and extract hormones.

-

Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted hormones.

-

Analysis: Analyze the hormone levels in the supernatant using a suitable method such as an Enzyme-Linked Immunosorbent Assay (ELISA) for specific hormones or Liquid Chromatography-Mass Spectrometry (LC-MS) for a broader hormonal profile.

Conclusion

The brown-lipped snail, Cepaea nemoralis, presents a fascinating and complex system for the study of reproductive biology. Its unique combination of hermaphroditism, elaborate courtship, and chemically mediated sexual selection through the use of a love dart offers a rich field for scientific inquiry. The methodologies and data presented in this guide provide a foundation for researchers and professionals to further investigate the intricate life cycle and reproductive strategies of this model organism, with potential applications in fields ranging from evolutionary biology to the development of novel bioactive compounds. The recent sequencing of the C. nemoralis genome will undoubtedly open up new avenues for molecular and genetic investigations into its reproductive processes.

References

- 1. Cepaea nemoralis - Wikipedia [en.wikipedia.org]

- 2. A “Love” Dart Allohormone Identified in the Mucous Glands of Hermaphroditic Land Snails - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies on a widely-recognized snail model species (Lymnaea stagnalis) provide further evidence that vertebrate steroids do not have a hormonal role in the reproduction of mollusks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.vu.nl [research.vu.nl]

- 5. Cepaea nemoralis [biol140.weebly.com]

The Phylogeography and Post-Glacial Colonization of the Grove Snail, Cepaea nemoralis: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals December 2025

Abstract

The grove snail, Cepaea nemoralis, is a terrestrial gastropod that has become a model organism for studies in ecological genetics and evolution. Its extensive shell color and banding polymorphism, coupled with its wide distribution across Western Europe, makes it an excellent subject for investigating the historical processes that have shaped contemporary genetic diversity. This technical guide provides an in-depth analysis of the phylogeography of C. nemoralis, focusing on its post-glacial colonization routes out of Pleistocene refugia. We synthesize quantitative data on genetic diversity, detail the key experimental protocols used in molecular studies, and provide visual workflows to illustrate the core concepts and methodologies that have defined this field of research.

Phylogeographic Structure and Glacial Refugia

The contemporary genetic landscape of Cepaea nemoralis in Europe is primarily a product of survival in, and subsequent expansion from, multiple ice-age refugia during the Pleistocene glaciations. Molecular studies, predominantly utilizing mitochondrial DNA (mtDNA) markers such as cytochrome c oxidase subunit I (COI) and 16S rRNA, have identified several deeply diverged genetic lineages.[1] More recent genomic analyses using techniques like double-digest restriction-site associated DNA sequencing (ddRAD-seq) have corroborated and refined these findings.[1]

The primary glacial refugia identified for C. nemoralis are located in the southern peninsulas of Europe:

-

Iberian Peninsula / Pyrenean Region: This is a major source of post-glacial colonization for Western and Central Europe. It harbors multiple distinct lineages (including C, D, and F).

-

Italian Peninsula: Italy also served as a significant refugium, hosting its own unique lineages (e.g., lineage E).

-

Balkans: Evidence also points to a refugium in the Balkan Peninsula (lineage G), contributing to the diversity in Southeastern Europe.

These refugial populations subsequently expanded northwards as the ice sheets retreated approximately 15,000 years ago, creating a complex mosaic of genetic diversity and zones of secondary contact.

Major Mitochondrial DNA Lineages

Phylogenetic analyses have consistently resolved at least seven major mtDNA lineages, designated A through G. Their geographical distributions are not uniform and provide clear evidence of their refugial origins and subsequent expansion pathways.

| Lineage | Primary Geographic Distribution | Putative Refugial Origin | Reference |

| Lineage A | Widespread across Central and Western Europe. | Iberia / Southern France | |

| Lineage B | Predominantly found in Britain with an East-West distribution. | Unknown / Possible lost refugium | |

| Lineage C | Highly concentrated in the Eastern Pyrenees and, remarkably, in Ireland. | Eastern Pyrenees | |

| Lineage D | Widespread but most common in Spain and Ireland. Also found in France, Germany, and Scandinavia. | Iberia | |

| Lineage E | Found in Italy. | Italy | |

| Lineage F | Restricted to the Western Pyrenees, northwestern coast of Spain, and rare in western Britain. | Iberia | |

| Lineage G | Found in the Balkans. | Balkans |

Post-Glacial Colonization Routes

The expansion of C. nemoralis from its southern refugia followed distinct routes, leading to the current distribution of genetic lineages. Lineage A became the most successful colonizer, spreading across much of mainland Central Europe. Other lineages had more restricted expansions. The Pyrenees and the Alps acted as significant geographical barriers, shaping the paths of colonization and leading to the formation of suture zones where distinct lineages meet and sometimes admix.

// Refugia Nodes Iberia [label="Iberian / Pyrenean\nRefugium", fillcolor="#EA4335", pos="0,-3!", width=2.5]; Italy [label="Italian\nRefugium", fillcolor="#FBBC05", pos="3.5,-3.5!", width=1.8]; Balkans [label="Balkan\nRefugium", fillcolor="#34A853", pos="6,-3!", width=1.8];

// Colonized Area Nodes node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; WEurope [label="Western & Central\nEurope", pos="2,1!", width=2.5]; Ireland [label="Ireland", pos="-2.5,1.5!", width=1.5]; Britain [label="Britain", pos="0,2!", width=1.5]; SEEurope [label="Southeastern\nEurope", pos="6,0!", width=2];

// Edges representing colonization routes Iberia -> WEurope [label="Lineage A, D"]; Iberia -> Ireland [label="Lineage C, D\n(Human-mediated?)", style=dashed]; Iberia -> Britain [label="Lineage D, F"]; WEurope -> Britain [label="Lineage A"]; Italy -> WEurope [label="Lineage E (limited)", style=dotted]; Balkans -> SEEurope [label="Lineage G"];

// Admixture edge edge [color="#202124", style=dashed, arrowhead=none]; WEurope -> Ireland [label="Admixture"]; } dot Figure 1: A model of the primary post-glacial colonization routes of Cepaea nemoralis from its main southern refugia.

The Colonization of Ireland: A Special Case

The Irish snail fauna presents a classic biogeographic puzzle. A significant majority of Irish C. nemoralis belong to mtDNA lineage C. In mainland Europe, this lineage is almost exclusively found in a restricted area of the Eastern Pyrenees. The striking genetic similarity and lack of significant differentiation (as measured by Fst values) between these geographically distant populations suggest a direct, and likely rapid, translocation event.

Given that C. nemoralis has been present in Ireland for at least 8,000 years and was a food source for Mesolithic humans in the Pyrenees, the most parsimonious explanation is accidental or intentional introduction by early human settlers traveling between Iberia and Ireland. Genomic data further supports this, revealing that modern Irish snails are the result of admixture between these Pyrenean arrivals and snails from the main Central European group (Lineage A).[1]

Quantitative Genetic Data

Genetic differentiation between populations is often quantified using the fixation index (Fst), which measures population differentiation based on genetic polymorphism data. Values range from 0 (no differentiation) to 1 (complete differentiation). The table below, adapted from Grindon & Davison (2013), shows the non-significant Fst values between specific Irish and Pyrenean populations, highlighting their close genetic relationship despite the large geographical distance.

| Irish Population | Pyrenean Population | Pairwise Fst Value | P-value |

| Gort, Co. Galway | Carol, France | -0.01633 | 0.582 |

| Gort, Co. Galway | Ax Les Thermes, France | -0.01633 | 0.582 |

| Mullaghmore, Co. Sligo | Carol, France | -0.02165 | 0.708 |

| Mullaghmore, Co. Sligo | Ax Les Thermes, France | -0.02165 | 0.708 |

| Oughtmama, Co. Clare | La Seu D'Urgell, Spain | -0.02165 | 0.708 |

| Oughtmama, Co. Clare | Benasque, Spain | -0.02165 | 0.708 |

| Poulsallagh, Co. Clare | La Seu D'Urgell, Spain | -0.02395 | 0.781 |

| Poulsallagh, Co. Clare | Benasque, Spain | -0.02395 | 0.781 |

| Rinnamona, Co. Clare | La Seu D'Urgell, Spain | -0.02395 | 0.781 |

| Rinnamona, Co. Clare | Benasque, Spain | -0.02395 | 0.781 |

Note: Negative Fst values are considered to be zero, indicating no genetic differentiation.

Experimental Methodologies

The elucidation of C. nemoralis phylogeography relies on a robust set of molecular techniques. Methodologies have evolved from Sanger sequencing of single mitochondrial genes to high-throughput genomic approaches.

DNA Extraction

High-quality genomic DNA is essential for downstream applications. The CTAB (cetyl trimethylammonium bromide) method is commonly used for extracting DNA from snail foot tissue.[2]

Protocol: Modified CTAB DNA Extraction

-

Excise a small piece of foot tissue (~20 mg) from a frozen or ethanol-preserved specimen.

-

Incubate the tissue slice at 65°C in 500 µL of extraction buffer (3% CTAB, 100 mM Tris-HCl pH 7.5, 25 mM EDTA, 2 M NaCl) containing 0.2 mg/mL Proteinase K and 80 µg/mL RNase A.[2] Incubate until tissue is fully lysed (can be several hours to overnight).

-

Perform a phenol-chloroform extraction by adding an equal volume of Phenol:Chloroform:Isoamyl Alcohol (25:24:1), vortexing, and centrifuging at 13,000 rpm for 10 minutes.

-

Transfer the upper aqueous phase to a new tube.

-

Repeat the phenol-chloroform extraction, followed by a final extraction with Chloroform:Isoamyl Alcohol (24:1) to remove residual phenol.

-

Precipitate the DNA by adding 0.7 volumes of ice-cold isopropanol (B130326) and gently inverting the tube until DNA precipitates.

-

Pellet the DNA by centrifugation at 13,000 rpm for 10 minutes.

-

Wash the pellet with 1 mL of 70% ethanol, centrifuge again, and discard the supernatant.

-

Air-dry the pellet for 10-15 minutes and resuspend in 50-100 µL of TE buffer or molecular-grade water.

PCR Amplification of mtDNA COI Gene

The Cytochrome c Oxidase subunit I (COI) gene is a standard barcode marker for animals. The "universal" primers developed by Folmer et al. (1994) are highly effective for amplifying a ~658 bp fragment in snails.[3][4]

Protocol: COI Amplification

-

Primer Sequences:

-

PCR Reaction Mix (25 µL total volume):

-

12.5 µL 2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl2)

-

1.0 µL Forward Primer (10 µM)

-

1.0 µL Reverse Primer (10 µM)

-

1.0 µL Template DNA (10-50 ng)

-

9.5 µL Nuclease-free water

-

-

Thermocycling Conditions:

-

Initial Denaturation: 94°C for 2-5 minutes

-

35 Cycles:

-

Denaturation: 94°C for 30 seconds

-

Annealing: 45-55°C for 30-60 seconds (annealing temperature may require optimization)

-

Extension: 72°C for 1 minute

-

-

Final Extension: 72°C for 5-10 minutes

-

-

Verification: Run 5 µL of the PCR product on a 1.5% agarose (B213101) gel to confirm the presence of a band of the expected size (~658 bp).

High-Throughput Sequencing: ddRAD-seq

To move beyond single markers, reduced-representation library methods like ddRAD-seq are used to genotype thousands of single nucleotide polymorphisms (SNPs) across the genome.[1][5]

Protocol Outline: ddRAD-seq

-

DNA Digestion: High-quality genomic DNA is digested with two different restriction enzymes (e.g., EcoRI and MseI).[5][6]

-

Adaptor Ligation: Barcoded "P1" adaptors (complementary to the cut site of the first enzyme) are ligated to the digested fragments. Samples from different individuals receive unique barcodes.

-

Pooling and Size Selection: Barcoded samples are pooled, and fragments within a specific size range (e.g., 300-500 bp) are selected. This step is critical for ensuring consistent loci are sequenced across individuals.[5]

-

P2 Adaptor Ligation: A second "P2" adaptor is ligated to the fragments at the cut site of the second enzyme.

-

PCR Amplification: The final library of fragments is amplified via PCR.

-

Sequencing: The library is sequenced on a high-throughput platform like Illumina, generating millions of short reads.

-

Bioinformatic Analysis: Reads are demultiplexed by barcode, aligned to a reference genome (if available) or clustered de novo to identify orthologous loci and call SNPs.[1][7]

Conclusion and Future Directions

The phylogeography of Cepaea nemoralis is a well-documented example of how Pleistocene climate oscillations shaped the genetic structure of European fauna. A consensus has emerged supporting the critical role of southern refugia in Iberia, Italy, and the Balkans. The colonization of Ireland from a specific Pyrenean source, likely aided by humans, remains one of the most compelling findings.

Future research is increasingly leveraging whole-genome sequencing to move beyond broad-scale phylogeographic patterns.[2][7] This genomic data allows for the fine-scale reconstruction of demographic history, the identification of genes involved in local adaptation, and a more precise understanding of the dynamics of admixture between divergent lineages. As genomic resources for C. nemoralis continue to improve, it will remain at the forefront of research into the evolutionary consequences of climate change.

References

- 1. Deep structure, long‐distance migration and admixture in the colour polymorphic land snail Cepaea nemoralis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The draft genome sequence of the grove snail Cepaea nemoralis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA primers for amplification of mitochondrial cytochrome c oxidase subunit I from diverse metazoan invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mbari.org [mbari.org]

- 5. ddRADSeq [illumina.com]

- 6. mcdaniellab.biology.ufl.edu [mcdaniellab.biology.ufl.edu]

- 7. The draft genome sequence of the grove snail Cepaea nemoralis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Behavioral Ecology of Cepaea nemoralis in Natural Habitats: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the behavioral ecology of the grove snail, Cepaea nemoralis, in its natural habitats. It synthesizes key research findings on foraging, predator-prey interactions, thermoregulation, and reproductive strategies. The guide presents quantitative data in structured tables, details experimental protocols for key studies, and visualizes complex ecological relationships using Graphviz diagrams.

Foraging Behavior

Cepaea nemoralis is primarily a detritivore, showing a preference for dead and senescent plant material over fresh vegetation.[1] This dietary preference is influenced by the snail's age, with adults exhibiting greater selectivity than juveniles.

Food Preferences

Laboratory and field studies have demonstrated that C. nemoralis exhibits distinct food preferences. While they consume a variety of plant species, certain plants are more readily accepted than others.

Table 1: Quantitative Data on Foraging and Movement

| Parameter | Value | Source |

| Average annual dispersal | 3.018 meters/year | [1] |

| Average daily movement | 0.826 cm/day | [1] |

| Estimated yearly movement | 5 - 10 meters | [2] |

| Population density | 0.5 to 3.5 adults/m² | [1] |

| Average population density | 1.4 adults/m² | [1] |

| Total population size | 380 to 14,000 individuals | [1] |

Experimental Protocols: Food Preference Assays

Objective: To determine the food preferences of Cepaea nemoralis.

Methodology:

-

Snail Collection and Acclimation:

-

Collect adult C. nemoralis from their natural habitat.

-

Acclimate the snails in a laboratory terrarium with controlled temperature, humidity, and a diet of lettuce for one week to standardize hunger levels.

-

-

Food Plant Selection:

-

Select a variety of plant species commonly found in the snails' natural habitat.

-

Prepare fresh leaf discs of a standardized size (e.g., 1 cm diameter) from each plant species.

-

Use a highly palatable food source, such as lettuce, as a control.

-

-

Experimental Arena:

-

Use a petri dish or a small plastic container as the experimental arena.

-

Moisten a filter paper at the bottom of the arena to maintain humidity.

-

-

Feeding Trial:

-

Place one leaf disc of a test plant and one leaf disc of the control (lettuce) on opposite sides of the arena.

-

Introduce a single, starved (for 24 hours) snail into the center of the arena.

-

Seal the arena and leave it in a dark, controlled environment for a set period (e.g., 24 hours).

-

-

Data Collection and Analysis:

-

After the experimental period, remove the leaf discs.

-

Measure the area of each leaf disc consumed using image analysis software.

-

Calculate a palatability index, for example, as the ratio of the area of the test plant consumed to the area of the control plant consumed.

-

Replicate the experiment with multiple snails and plant species.

-

Analyze the data using appropriate statistical tests (e.g., ANOVA) to compare the consumption of different plant species.

-

Predator-Prey Interactions

Cepaea nemoralis is preyed upon by a variety of animals, with the song thrush (Turdus philomelos) being a significant predator in Europe.[1] The polymorphic nature of C. nemoralis's shell color and banding patterns plays a crucial role in its survival, primarily through camouflage and apostatic selection.

Visual Selection by Predators

Predators, particularly birds, exert strong selective pressure on the shell morphs of C. nemoralis. The effectiveness of a particular morph's camouflage is highly dependent on the habitat background. Generally, banded shells are more conspicuous against uniform backgrounds, while unbanded shells are more visible in heterogeneous environments.[3]

Table 2: Quantitative Data on Shell Characteristics and Predation

| Parameter | Value | Source |

| Shell strength | 35 to 63 N | [1] |

| Shell thickness | 0.17 to 0.21 mm | [1] |

| Shell dry weight | 0.43 to 0.72 g | [1] |

| Shell calcium concentration | 319 to 359 mg/g | [1] |

| Predation by Song Thrushes | Varies with shell morph and habitat | [1] |

Experimental Protocols: Predator Selection Experiments

Objective: To investigate the role of shell polymorphism in predator selection.

Methodology:

-

Study Site Selection:

-

Choose multiple study sites with varying habitat characteristics (e.g., woodland, grassland, hedgerow).

-

Ensure the presence of both C. nemoralis populations and their natural predators (e.g., song thrushes).

-

-

Population Sampling:

-

At each site, collect a large sample of live C. nemoralis.

-

Record the frequency of each shell color and banding morph in the live population.

-

-

Predated Shell Collection:

-

Locate "thrush anvils" – stones or other hard surfaces used by thrushes to break open snail shells.

-

Collect all predated shell fragments from around the anvils.

-

Identify the morph of each predated snail.

-

-

Data Analysis:

-

Compare the frequencies of the different morphs in the live population with the frequencies in the predated samples at each site.

-

Use statistical tests (e.g., chi-squared test) to determine if there is a significant difference between the two distributions.

-

A significant difference indicates that the predator is selecting certain morphs over others.

-

Relate the patterns of selection to the habitat characteristics of each site.

-

Caption: Relationship between habitat, shell morph, and predation risk.

Thermoregulation and Activity Patterns

As ectotherms, the body temperature and activity levels of Cepaea nemoralis are heavily influenced by ambient environmental conditions. They exhibit distinct behavioral strategies to regulate their body temperature and conserve water.

Behavioral Thermoregulation

During hot and dry periods, C. nemoralis reduces its activity and seeks out cooler, shaded microhabitats. This often involves climbing vegetation to escape high ground temperatures.[1] Conversely, in cooler and more humid conditions, they are more active and can be found in more open areas. The shell color also plays a role in thermoregulation, with darker shells absorbing more solar radiation than lighter ones.

Experimental Protocols: Thermoregulatory Behavior Study